BRD4 Bromodomain Inhibition: Scaffold-Derived IC₅₀ of 10.2 μM Demonstrates Structural Utility
In a compound incorporating the N-methyl-2-(1H-pyrazol-4-yl)ethanamine scaffold as a key structural motif (US9763922, Example 168), BRD4 bromodomain inhibition was measured at IC₅₀ = 10.2 μM in a His/Flag epitope-tagged BRD4 BD1 binding assay [1]. This scaffold-containing molecule exhibits measurable bromodomain engagement, providing a reference point for medicinal chemistry optimization.
| Evidence Dimension | BRD4 BD1 binding inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 10.2 μM (10,200 nM) |
| Comparator Or Baseline | Positive control JQ1: IC₅₀ ≈ 77 nM (literature benchmark) |
| Quantified Difference | Scaffold-containing compound is ~132-fold less potent than JQ1; optimization potential exists |
| Conditions | His/Flag epitope-tagged BRD4 BD1 (residues 42-168) binding assay; cloned, expressed, and purified protein |
Why This Matters
This demonstrates the scaffold's viability for bromodomain targeting, enabling SAR exploration where procurement of the pure building block is essential.
- [1] BindingDB. BDBM340639: 1-[1-methyl-3-[4-[1-[2-(methylamino)ethyl]pyrazol-4-yl]anilino]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone. US9763922, Example 168. Affinity Data: BRD4 IC₅₀ = 1.02E+4 nM. View Source
